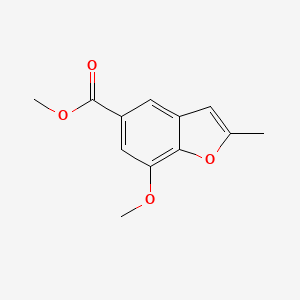

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and the use of efficient catalysts to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Known for its phototherapeutic properties.

Angelicin: Exhibits anti-inflammatory and anticancer activities.

Uniqueness

Its methoxy and methyl groups enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for further research and development .

Biological Activity

Methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives have been recognized for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural variations in these compounds often lead to differences in their pharmacological profiles. This compound is one such derivative that has shown promising results in various studies.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit potent antimicrobial properties. For instance, a study demonstrated that compounds with specific substitutions on the benzofuran scaffold displayed significant activity against Mycobacterium tuberculosis (M. tuberculosis) with low cytotoxicity towards mammalian cells. In particular, compounds with a hydroxyl group at the C-6 position were essential for antimicrobial activity, suggesting that similar modifications could enhance the efficacy of this compound .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | MIC (μg/mL) | Cytotoxicity (CC50 μg/mL) | Therapeutic Index |

|---|---|---|---|

| 6-Benzofurylpurine | <0.60 | >100 | >166 |

| 2-(4-Methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | >50 | >16 |

| This compound (predicted) | TBD | TBD | TBD |

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer potential. A review highlighted that modifications at specific positions on the benzofuran ring can significantly enhance antiproliferative activity against various cancer cell lines. For example, introducing a methyl group at the C–3 position and a methoxy group at the C–6 position resulted in increased potency compared to unsubstituted compounds .

Case Study: Anticancer Effects

In vitro studies have shown that certain benzofuran derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from nanomolar to low micromolar concentrations. The structure–activity relationship (SAR) suggests that specific substitutions can enhance bioactivity:

- Compound with Methoxy at C–6 : Exhibited 2–4 times greater potency than unsubstituted counterparts.

- Methyl Group at C–3 : Further enhanced activity, indicating a synergistic effect when combined with other functional groups.

Anti-inflammatory Properties

The anti-inflammatory effects of benzofuran derivatives are also noteworthy. Studies have indicated that these compounds can inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β. For instance, one compound demonstrated significant inhibition of iNOS and COX-2 expression in LPS-stimulated BV2 microglia .

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound Name | Inhibition of NO Production (%) | IC50 (μM) |

|---|---|---|

| 6-Methoxy-3-phenylbenzofuran-5-ol | 85% | 3.09 |

| Novel Chlorinated Benzofurans | Moderate inhibition | TBD |

| This compound (predicted) | TBD | TBD |

Properties

CAS No. |

200286-02-8 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 7-methoxy-2-methyl-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C12H12O4/c1-7-4-8-5-9(12(13)15-3)6-10(14-2)11(8)16-7/h4-6H,1-3H3 |

InChI Key |

HIGHEFZHDKCTMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2O1)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.